molecular formula C11H9FO4 B2819879 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid CAS No. 1420794-81-5

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid

Cat. No.: B2819879
CAS No.: 1420794-81-5
M. Wt: 224.187
InChI Key: WCLVHOJMYMPRGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of fluorinated precursors and chroman derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted chroman-2-carboxylic acids .

Scientific Research Applications

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups in the molecule play a key role in its reactivity and interactions with biological systems. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-oxochroman-2-carboxylic acid: Similar structure but lacks the methyl group at the 7th position.

    7-Methyl-4-oxochroman-2-carboxylic acid: Similar structure but lacks the fluorine atom at the 6th position.

    4-Oxochroman-2-carboxylic acid: Lacks both the fluorine and methyl groups.

Uniqueness

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

6-fluoro-7-methyl-4-oxo-2,3-dihydrochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-5-2-9-6(3-7(5)12)8(13)4-10(16-9)11(14)15/h2-3,10H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLVHOJMYMPRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)C(=O)CC(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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